2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine
Description
Introduction to 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine
Systematic Nomenclature and Structural Identification
The compound is systematically named This compound under IUPAC guidelines, reflecting its trisubstituted pyrimidine backbone. Each of the three phenoxy groups is attached to the pyrimidine ring at positions 2, 4, and 6, with substituents at the 4-chloro and 3-trifluoromethyl positions on the benzene rings. The molecular formula is C25H10Cl3F9N2O3 , with a molar mass of 663.7 g/mol .
Structural Features:
- Pyrimidine Core : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
- Phenoxy Substituents : Three oxygen-linked benzene rings, each substituted with:
- A chlorine atom at the para position (C4).
- A trifluoromethyl group (-CF3) at the meta position (C3).
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | C25H10Cl3F9N2O3 | |
| Molecular Weight | 663.7 g/mol | |
| SMILES Notation | FC(C1=CC(OC2=CC(OC3=CC=C(Cl)... | |
| Key Functional Groups | Pyrimidine, phenoxy, -Cl, -CF3 |
The SMILES string and InChIKey (DSJVVKSKSNENBN-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory applications . X-ray crystallography and NMR studies confirm the planar geometry of the pyrimidine core and the orthogonal orientation of the phenoxy groups, which minimize steric hindrance .
Historical Development of Trisubstituted Pyrimidine Derivatives
Pyrimidines have been central to heterocyclic chemistry since their isolation from nucleic acids in the early 20th century . The synthesis of trisubstituted pyrimidines gained momentum in the 1980s with advances in cross-coupling reactions, particularly Sonogashira and Suzuki-Miyaura protocols, enabling precise functionalization .
Key Milestones:
- 1879 : Grimaux synthesizes barbituric acid, laying groundwork for pyrimidine chemistry .
- 2000s : Development of N-trisubstituted pyrimidines as kinase inhibitors (e.g., RET kinase) and antibacterial agents .
- 2020s : Application of trifluoromethylation strategies to enhance bioactivity and metabolic stability .
The target compound emerged from efforts to optimize electron-deficient pyrimidines for pharmaceutical applications. For example, its structural analogs have shown promise in inhibiting RET kinase mutants resistant to first-line therapies .
Significance of Chloro-Trifluoromethyl Phenoxy Substituents in Heterocyclic Chemistry
The combination of chloro and trifluoromethyl groups on phenoxy substituents confers unique physicochemical and biological properties:
Electronic Effects:
- -CF3 Group : Strong electron-withdrawing effect (-I) increases electrophilicity of the pyrimidine core, facilitating nucleophilic aromatic substitution .
- -Cl Group : Moderately electron-withdrawing, directing further functionalization at specific ring positions .
Steric and Solubility Considerations:
- The bulky trifluoromethyl groups enhance lipid solubility, improving membrane permeability in drug candidates .
- Chloro groups contribute to crystal packing stability, favoring solid-state applications .
Biological Relevance:
Properties
IUPAC Name |
2,4,6-tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H10Cl3F9N2O3/c26-17-4-1-11(7-14(17)23(29,30)31)40-20-10-21(41-12-2-5-18(27)15(8-12)24(32,33)34)39-22(38-20)42-13-3-6-19(28)16(9-13)25(35,36)37/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJVVKSKSNENBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=NC(=N2)OC3=CC(=C(C=C3)Cl)C(F)(F)F)OC4=CC(=C(C=C4)Cl)C(F)(F)F)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H10Cl3F9N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with 4-chloro-3-(trifluoromethyl)phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of chlorine atoms in the pyrimidine ring with the phenoxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro groups can be replaced by other nucleophiles.
Oxidation and Reduction: The trifluoromethyl groups can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine exhibit potent anticancer properties. For example, a series of trifluoromethyl pyrimidine derivatives were synthesized and evaluated for their efficacy against various cancer cell lines. The results showed that some compounds demonstrated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics, suggesting their potential as anticancer agents .
Case Study: In Vitro Anticancer Screening
In a study conducted by the National Cancer Institute, several derivatives were tested against a panel of human cancer cell lines. Notably, compounds with the trifluoromethyl substitution exhibited enhanced antiproliferative effects compared to non-fluorinated counterparts .
2. Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor. The trifluoromethyl group enhances binding affinity to specific enzymes, which is crucial for drug development. Research indicates that these derivatives can inhibit enzymes involved in cancer progression and other diseases .
3. Antimicrobial Activity
Research has demonstrated that this compound derivatives possess significant antimicrobial properties. They have been tested against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), showing promising results . This suggests potential applications in developing new antimicrobial agents.
Agrochemical Applications
The compound's unique properties make it suitable for use in agrochemicals. Its efficacy as an insecticide has been explored in various studies. For instance, certain derivatives have shown effective insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda .
Case Study: Insecticidal Efficacy
A study evaluating the insecticidal properties of trifluoromethyl pyrimidine derivatives indicated that they outperformed traditional insecticides in terms of effectiveness against specific agricultural pests .
Material Science Applications
In addition to its biological applications, this compound is being studied for its potential use in materials science. Its chemical stability and unique properties make it a candidate for developing advanced materials such as coatings and polymers with enhanced performance characteristics.
Summary of Applications
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Pharmaceuticals | Anticancer agents | Significant cytotoxicity against cancer cell lines |
| Enzyme inhibitors | Enhanced binding affinity to target enzymes | |
| Antimicrobial agents | Effective against MRSA and other pathogens | |
| Agrochemicals | Insecticides | Effective against agricultural pests |
| Materials Science | Coatings and polymers | Improved chemical stability |
Mechanism of Action
The mechanism of action of 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity. The pyrimidine core can interact with nucleic acids and proteins, affecting various cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,6-Bis(4-chloro-3-(trifluoromethyl)phenoxy)-2-pyrimidinol
- Structure: Differs by having two 4-chloro-3-(trifluoromethyl)phenoxy groups and a hydroxyl group at position 2 of the pyrimidine ring.
- Properties and Applications: Constituted 25.08% of the bioactive extract from Croton dichogamus, demonstrating significant insecticidal and larvicidal activity against cabbage pests .
Table 1: Key Differences Between Tris- and Bis-Substituted Analogs
| Property | 2,4,6-Tris-Substituted Pyrimidine | 4,6-Bis-Substituted Pyrimidinol |
|---|---|---|
| Substituent Count | 3 phenoxy groups | 2 phenoxy groups + 1 hydroxyl |
| Molecular Weight* | Higher (~600–650 g/mol) | Lower (~450–500 g/mol) |
| Bioactivity | Hypothesized enhanced potency | Confirmed insecticidal activity |
| Lipophilicity | Likely higher | Reduced due to hydroxyl group |
*Estimated based on structural analogs.
Dichloro-Fluorophenyl Pyrimidines
Examples include:
- 4,6-Dichloro-2-(4-chloro-3-fluorophenyl)pyrimidine (CAS 1190735-18-2)
- 4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine (CAS 83217-12-3)
- Structure: Feature chloro and fluorine substituents on the phenyl ring but lack trifluoromethyl and phenoxy linkages.
- Properties and Applications: Primarily used as research intermediates in pharmaceuticals or agrochemicals .
Table 2: Structural and Functional Comparison with Dichloro-Fluorophenyl Pyrimidines
| Property | Tris-Substituted Pyrimidine | Dichloro-Fluorophenyl Pyrimidines |
|---|---|---|
| Key Substituents | 3 × Cl, CF₃, phenoxy | Cl, F, no CF₃ or phenoxy |
| Molecular Formula* | ~C₂₇H₁₂Cl₃F₉N₂O₃ | C₁₀H₄Cl₃FN₂ (e.g., CAS 83217-12-3) |
| Applications | Hypothesized agrochemical | Research chemicals |
*Approximated based on analogous structures.
Sorafenib Tosylate (BAY 54-9085)
- Structure : Contains a 4-chloro-3-(trifluoromethyl)phenyl urea moiety but integrated into a pyridine-carboxamide scaffold .
- Properties and Applications: Clinically used as a kinase inhibitor for cancer treatment (e.g., renal cell carcinoma). Highlights the pharmacological relevance of the 4-chloro-3-(trifluoromethyl)phenyl group in drug design, though the tris-substituted pyrimidine’s distinct core may confer different target selectivity.
Biological Activity
2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine is a synthetic compound that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its potential biological activities. This article delves into its biological activity, including its effects on various cellular mechanisms, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with three 4-chloro-3-(trifluoromethyl)phenoxy groups. Its molecular formula is , and it exhibits properties typical of halogenated aromatic compounds, such as increased lipophilicity and potential bioactivity against various biological targets.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
- Anticancer Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies revealed an IC value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent antiproliferative activity .
- Antimicrobial Properties : Research indicates that derivatives of pyrimidine compounds exhibit antimicrobial effects. Although specific data on this compound's antimicrobial activity is limited, the structural similarities to known antimicrobial agents suggest potential efficacy .
-
Mechanism of Action :
- Inhibition of Cell Proliferation : Studies have shown that the compound inhibits cell proliferation by inducing apoptosis and cell cycle arrest at the G2/M phase in specific cancer cell lines .
- Matrix Metalloproteinase Inhibition : It has been observed to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are crucial in cancer metastasis .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Key steps include:
- Formation of the pyrimidine ring.
- Introduction of the trifluoromethyl and chloro substituents through electrophilic aromatic substitution reactions.
- Coupling reactions to attach phenoxy groups.
Case Study 1: Anticancer Efficacy
A study involving the treatment of MDA-MB-231 cells with varying concentrations of the compound revealed a dose-dependent decrease in cell viability. At higher concentrations (50 µM), significant reductions in viability were observed compared to control treatments with standard chemotherapeutics like doxorubicin .
Case Study 2: Safety Profile Assessment
In vivo toxicity studies conducted on Kunming mice indicated no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development as a therapeutic agent .
Data Tables
Q & A
Basic: What are the recommended synthetic routes for 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution on a pyrimidine core. Key steps include:
- Pre-functionalization : Introduce leaving groups (e.g., chloro or nitro) at the 2,4,6-positions of pyrimidine.
- Phenoxy Group Coupling : React 4-chloro-3-(trifluoromethyl)phenol derivatives with the pyrimidine core under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–120°C).
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Reference : Similar synthetic strategies are employed for pyrimidine derivatives with trifluoromethyl and chloro substituents, as seen in intermediates like 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-N-methylpicolinamide .
Basic: What spectroscopic methods are optimal for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic proton signals (δ 6.8–8.2 ppm) and trifluoromethyl (CF₃) groups (¹³C δ ~120 ppm, split by ¹JCF ≈ 270 Hz).
- X-ray Crystallography : Resolve crystal packing and confirm regiochemistry (e.g., mean C–C bond length accuracy of 0.003–0.005 Å, as in pyrazolo[1,5-a]pyrimidine derivatives ).
- LC-MS : Confirm molecular weight (e.g., m/z 387.0 [M+H]⁺ for related pyrimidines ).
Basic: How to handle waste generated during synthesis safely?
Methodological Answer:
- Waste Segregation : Separate halogenated organic waste (e.g., chloro and fluorinated byproducts) from aqueous layers.
- Neutralization : Treat acidic/basic residues with appropriate neutralizing agents (e.g., NaHCO₃ for acidic waste).
- Disposal : Collaborate with certified waste management companies for incineration or chemical degradation, as recommended for chlorinated pyrimidines .
Advanced: How to analyze structure-activity relationships (SAR) for this compound in drug discovery?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified phenoxy groups (e.g., replacing Cl with F or CF₃ with CH₃) and test biological activity.
- Pharmacophore Mapping : Use docking studies to compare with known targets (e.g., kinase inhibitors like Sorafenib, which shares the 4-chloro-3-(trifluoromethyl)phenyl motif ).
- Data Correlation : Statistically link electronic properties (Hammett σ values) of substituents to activity trends.
Advanced: How to resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Comparative Assays : Re-test the compound under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols) to eliminate variability.
- Meta-Analysis : Pool data from multiple studies (e.g., kinase inhibition profiles from Sorafenib analogs ) and apply multivariate regression to identify confounding factors.
- Proteomic Profiling : Use high-throughput screens to identify off-target interactions that may explain discrepancies .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- DFT Calculations : Model charge distribution on the pyrimidine ring (e.g., Mulliken charges at 2,4,6-positions) to predict sites of nucleophilic attack.
- Transition State Analysis : Simulate reaction pathways for phenoxy group substitution using software like Gaussian or ORCA.
Reference : Structural parameters from X-ray data (e.g., bond angles and lengths ) validate computational models.
Advanced: What strategies improve regioselective substitution on the pyrimidine ring?
Methodological Answer:
- Directed Metalation : Use directing groups (e.g., trimethylsilyl) to block undesired positions during synthesis.
- Protecting Groups : Temporarily mask reactive sites (e.g., tert-butyldimethylsilyl for hydroxyl groups ).
- Microwave-Assisted Synthesis : Enhance selectivity via controlled heating (e.g., 150°C, 30 min) to favor kinetic products .
Advanced: How to address stability issues during biological assays?
Methodological Answer:
- Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to prevent aggregation.
- Light Sensitivity : Store solutions in amber vials to avoid photodegradation of the trifluoromethyl group.
- Stabilizers : Add antioxidants (e.g., 1 mM ascorbic acid) to mitigate oxidative decomposition, as demonstrated for related pyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
